Although direct data for quinoline-6-thiol is unavailable, the following table summarizes NMR information for related structures, which can serve as a useful reference.
| Compound Class / Core | Key NMR (1H) Characteristics (δ, ppm) | Key NMR (13C) Characteristics (δ, ppm) | Source Context |
|---|---|---|---|
| General Quinoline Core | Aromatic protons in the range of ~7.4-8.9 ppm [1]. | - | Basic reference for quinoline ring protons. |
| Novel Quinoline Derivative (PQYA) | Aromatic protons: 6.92-8.45 ppm; imine proton (H-C=N): 8.95 ppm [2]. | - | Shows the influence of an imine substituent. |
| Quinoline-Thiophene Schiff Base (QT) | Aromatic protons: 7.36-8.45 ppm [3]. | - | Example of a Schiff base derivative. |
| Quinoline-Thiosemicarbazide Hybrids (QST1-14) | Three D2O-exchangeable NH protons: 10.52-9.46 ppm [4]. | C=S signal: ~180.3-180.0 ppm [4]. | Highlights the impact of a thiosemicarbazide side chain. |
Based on the methodologies consistently applied across the search results for elucidating novel quinoline structures, you can adapt the following general workflow [2] [5] [4].
Sample Preparation and Purification
Spectroscopic Analysis
Advanced Structural Analysis
While a direct protocol for quinoline-6-thiol is unavailable, its core structure can be constructed using several classic "named reactions." The table below summarizes these fundamental methods for building the quinoline scaffold, which could be adapted to synthesize this compound with appropriate starting materials and post-functionalization [1] [2] [3].
| Synthetic Method | Key Starting Materials | Brief Description |
|---|---|---|
| Skraup Synthesis [1] [2] | Aniline, Glycerol | Reaction with glycerol, sulfuric acid, and an oxidant; involves cyclization and dehydration [1]. |
| Friedländer Synthesis [1] [4] [2] | 2-Aminobenzaldehyde, Carbonyl Compound | Acid-catalyzed condensation and cyclization; highly versatile for generating substituted quinolines [1]. |
| Conrad–Limpach Synthesis [1] [2] [3] | Aniline, β-Ketoester | Condensation to form an enamine intermediate, followed by cyclization and dehydration [1]. |
| Doebner–Miller Reaction [1] [2] | Aniline, α,β-Unsaturated Carbonyl | Multi-step mechanism involving conjugate addition, cyclization, and dehydration [1]. |
| Combes Quinoline Synthesis [1] [2] | Aniline, β-Diketones | Acid-catalyzed reaction forming an enamine, which cyclizes and dehydrates to yield quinoline [1]. |
Recent advancements in organic synthesis offer powerful tools that could be applied to the synthesis of this compound.
The following diagram illustrates two potential strategic pathways for synthesizing this compound, based on these modern approaches.
Given the lack of a direct synthetic protocol, I suggest you explore these avenues to find more specific information:
Based on established quinoline chemistry, the synthesis of Quinoline-6-thiol can be approached by first constructing the quinoline scaffold and then introducing the thiol group at the C6 position. The table below summarizes the core strategies derived from the literature.
| Strategy | Key Feature | Applicable Reaction Types | Key Considerations |
|---|---|---|---|
| Build Quinoline Core First [1] [2] [3] | Synthesize a 6-substituted quinoline precursor, then convert functional group to thiol | Friedländer, Skraup, Doebner-von Miller, Conrad-Limpach, Pfitzinger | Requires a suitable functional group (e.g., halogen, nitro) at C6 for subsequent conversion |
| Direct Functionalization [4] | Introduce thiol group onto pre-formed quinoline core | Nucleophilic aromatic substitution, metal-catalyzed coupling | Dependent on presence of good leaving group at C6; regioselectivity is crucial |
| Employ Green Chemistry [1] [2] | Use sustainable methods for core synthesis or functionalization | Solvent-free, microwave irradiation, nanocatalysts, ultrasound | Can improve efficiency, yield, and reduce environmental impact |
The following workflow diagrams the logical relationship between these core strategies and the subsequent functional group transformations needed to obtain this compound.
Synthesis strategy workflow for this compound
Building on the general strategies, here are two plausible routes with experimental considerations drawn from current methodologies.
This route is often favored for its straightforward and high-yielding thiol introduction.
Step 1: Synthesis of 6-Chloroquinoline
Step 2: Thiolation via Nucleophilic Aromatic Substitution (SₙAr)
This route leverages the conversion of a nitro group to a diazonium salt, which is an excellent leaving group.
Step 1: Synthesis of 6-Nitroquinoline
Step 2: Diazotization and Thiolation
For successful synthesis, pay close attention to these technical aspects:
Since direct data is unavailable, the stability of a research compound like quinoline-6-thiol must be determined empirically. The following guidance is based on standard pharmaceutical stability testing principles [1]. You can establish its shelf-life and optimal storage conditions by designing a study that includes the key parameters in the table below.
| Testing Parameter | Description & Purpose |
|---|---|
| Storage Conditions | Test across various temperatures (e.g., -20°C, 5°C, 25°C) and humidity levels (e.g., 60% RH) [1]. |
| Time Points | Analyze samples at set intervals (e.g., 0, 1, 3, 6, 12, 24 months) for real-time studies, or more frequently for accelerated studies [1]. |
| Key Analytical Methods | Use techniques like HPLC to measure the concentration of the parent compound and identify any degradation products over time [1]. |
The experimental workflow for conducting such a stability study can be summarized as follows:
Given that this compound contains a thiol (-SH) functional group, its stability is particularly susceptible to oxidation. When designing your experimental protocol, please pay special attention to the following:
The table below summarizes the available identification data for quinoline-6-thiol from a chemical database [1].
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 100653-59-6 [1] |
| Molecular Formula | C₉H₇NS [1] |
| Molecular Weight | 161.224 g/mol [1] |
| Synonyms | 6-Mercaptoquinoline; Chinolin-6-thiol [1] |
| Monoisotopic Mass | 161.030 g/mol [1] |
No specific Permissible Exposure Limits (PELs) or occupational exposure limits for this compound were found. In the absence of substance-specific data, a common practice is to apply a precautionary, general control standard.
The following table outlines the recommended approach for handling this material in a research and development setting.
| Aspect | Recommendation & Rationale |
|---|---|
| Airborne Exposure | Apply a general control standard (e.g., 0.1 - 1 mg/m³ as an 8-hour TWA) due to lack of specific data. This aligns with handling practices for other non-volatile organic solids of unknown toxicity [2]. |
| Skin Contact (Sensitization) | Prevent skin contact. The "-thiol" moiety indicates a mercaptan group, a structural alert for potential skin sensitization. Assume this hazard is present [2]. |
| Key Health Concerns | Based on its structure, potential hazards include acute toxicity (if absorbed), skin and eye irritation, and sensitization. |
A robust control strategy is essential for safe laboratory work with this compound. The following diagram illustrates the key pillars of a risk management program.
For hands-on work, implement these specific protocols to mitigate risk:
Given the lack of a definitive SDS, I suggest the following actions to build a more complete safety profile:
The most direct evidence for the use of quinoline-6-thiol comes from a 2021 study that employed it as a starting material in a one-pot cascade reaction to synthesize new quinoline derivatives [1].
The table below summarizes the core quantitative data from this study:
| Parameter | Details |
|---|---|
| Reaction Type | One-pot cascade synthesis |
| Primary Role of this compound | Reactant (3-atom synthon) |
| Key Reaction Partners | Various 1,3-ynones |
| Catalyst System | Cp₂ZrCl₂ (5 mol%) and L-Phenylalanine (10 mol%) in DMF |
| Key Mediator | Iodine (I₂) |
| Reaction Temperature | Room temperature |
| Reported Yield Range | 50% to 99% (depending on substituents) |
The following workflow outlines the general experimental procedure for the one-pot synthesis as described in the research [1]. Please note that this is a generalized protocol; specific concentrations and reaction times for this compound should be optimized.
Key Mechanistic Insights:
The scarcity of information specifically on this compound can be placed in a broader, more actionable context.
Quinoline, a privileged heterocyclic scaffold comprising a benzene ring fused with pyridine, represents one of the most significant structural motifs in medicinal chemistry and drug development. [1] [2] This versatile pharmacophore forms the core structure of numerous clinically established therapeutic agents, including the antimalarial drugs chloroquine and quinine, anticancer agents such as camptothecin and topotecan, and antibacterial fluoroquinolones. [3] The broad therapeutic potential of quinoline derivatives extends beyond these established applications to encompass antiviral, anti-inflammatory, and neurological disorders, making efficient synthetic access to functionalized quinolines a priority in pharmaceutical research. [1] [2]
The global pharmaceutical market for quinoline-based therapeutics continues to demonstrate substantial growth, with the chloroquine market valued at approximately USD 87.7 million in 2023 and projected to reach USD 117.0 million by 2033, reflecting a compound annual growth rate (CAGR) of 3.0%. [1] [2] Similarly, the hydroxychloroquine market was valued at approximately USD 2.07 billion in 2023, with expectations to reach USD 2.86 billion by 2028, driven by its application in both antimalarial therapy and autoimmune disorders. [1] [2] This market expansion underscores the continuing therapeutic importance of quinoline derivatives and the need for efficient, scalable synthetic methodologies to access novel analogs for drug discovery campaigns.
Traditional synthetic approaches to quinoline scaffolds include classical methods such as Skraup synthesis, Friedländer synthesis, Combes quinoline synthesis, Conrad–Limpach reaction, and Doebner–Miller reaction. [1] [2] [3] While these methods have proven valuable for generating basic quinoline structures, they often suffer from limitations including harsh reaction conditions, limited functional group tolerance, and moderate yields of substituted derivatives. These constraints become particularly problematic when targeting complex, multifunctional quinoline derivatives for structure-activity relationship studies in drug discovery programs. The development of cascade reaction strategies that enable rapid assembly of functionalized quinolines from readily available starting materials therefore addresses a significant synthetic challenge in medicinal chemistry.
The thiol-mediated cascade reaction represents an operationally simple, high-yielding process for the direct conversion of indole-tethered ynones into functionalized quinolines through a three-step sequence in a single reaction vessel. [4] [5] This innovative methodology employs a single "multitasking" thiol reagent that promotes a dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion sequence under remarkably mild reaction conditions. [4] The cascade process eliminates the need to isolate reactive intermediates, significantly reducing synthetic steps, purification requirements, and overall reaction time compared to traditional stepwise approaches to quinoline synthesis.
The following flowchart illustrates the conceptual transformation and key structural changes occurring during the thiol-mediated cascade reaction:
The transformation begins with indole-tethered ynones bearing a 2-halo substituent (X = Cl, Br, I) as starting materials, which undergo consecutive transformations to yield highly functionalized quinoline products with preservation of the thiol-derived substituent. [4] The thiol reagent serves multiple roles throughout this cascade: as an acid catalyst to promote the initial dearomatizing spirocyclization, as a nucleophile in the substitution step, and through its in situ generation of Brønsted acid to facilitate the final ring expansion. [4] [5] This multifunctional capacity of thiol reagents represents a unique feature of this methodology, eliminating the need for additional catalysts or reagents typically required in multistep synthetic sequences.
This protocol describes the synthesis of functionalized quinolines from 2-bromo-indole-tethered ynones using aromatic thiols under mild conditions, adapted from the literature. [4] [5]
Procedure:
Yield: 93% (typical isolated yield); Reaction Scale: Successfully demonstrated on 1 mmol scale with comparable efficiency. [4] [5]
Modifications to Standard Protocol:
During optimization studies, an unexpected side reaction was observed that led to the development of a novel route to thio-oxindoles. [4] [5] The following protocol specifically optimizes for thio-oxindole formation:
Procedure:
Yield: 82% (typical isolated yield); Note: The weak Si-S bond in the intermediate facilitates thio-oxindole formation via a desilylative mechanism. [4]
The thiol-mediated cascade reaction demonstrates excellent functional group compatibility and broad substrate scope, accommodating diverse aromatic, aliphatic, and benzylic thiol reagents, as well as variations in the indole-tethered ynone starting materials. [4] [5] The following tables summarize the reaction performance with different thiol promoters and starting materials:
Table 1: Reaction Performance with Diverse Thiol Promoters
| Thiol Reagent | Reaction Conditions | Product Quinoline | Isolated Yield (%) | Key Observations |
|---|---|---|---|---|
| Thiophenol | RT, 20-24 h | 4b | 93 | Optimal for aromatic thiols |
| 4-Methylbenzenethiol | RT, 20-24 h | 4d | 97 | Electron-donating group tolerated |
| 4-Chlorothiophenol | RT, 20-24 h | 4e | 90 | Electron-withdrawing group tolerated |
| 4-Methoxythiophenol | RT, 20-24 h | 4f | 91 | Electron-donating group tolerated |
| 2-Naphthalenethiol | RT, 20-24 h | 4j | 92 | Extended aromatic systems compatible |
| n-Propanethiol | 60°C, 20-24 h | 4a | 95 | Aliphatic thiol requires heating |
| Benzyl mercaptan | 60°C, 20-24 h | 4n | 53 | Lower yield due to competing pathway |
Table 2: Variation in Indole-tethered Ynone Substrates
| Ynone Substrate | Thiol Reagent | Product Quinoline | Isolated Yield (%) | Structural Features |
|---|---|---|---|---|
| 1aBr (2-Bromo) | 4-Methylbenzenethiol | 4d | 97 | Benchmark substrate |
| 1aCl (2-Chloro) | 4-Methylbenzenethiol | 4d | 94 | Halogen variation compatible |
| 1aI (2-Iodo) | 4-Methylbenzenethiol | 4d | 92 | Halogen variation compatible |
| 1bBr (R(^1) = Me) | n-Propanethiol | 4o | 89 | Ynone substituent variation |
| 1bBr (R(^1) = Me) | 4-Methylbenzenethiol | 4p | 90 | Ynone substituent variation |
| 1cBr (R(^2) = OMe) | n-Propanethiol | 4q | 85 | Electron-donating indole substituent |
| 1cBr (R(^2) = OMe) | 4-Methylbenzenethiol | 4r | 88 | Electron-donating indole substituent |
| 1eBr (R(^3) = F) | n-Propanethiol | 4s | 82 | Electron-withdrawing indole substituent |
| 1eBr (R(^3) = F) | 4-Methylbenzenethiol | 4t | 85 | Electron-withdrawing indole substituent |
The cascade reaction demonstrates remarkable functional group tolerance, accommodating electron-donating groups (methyl, methoxy), electron-withdrawing groups (chloro, fluoro), and extended aromatic systems (naphthalene) with consistently high yields. [4] The reaction proceeds efficiently with different halogen substituents (Cl, Br, I) at the 2-position of the indole ring, although the 2-bromo derivatives generally provide optimal results. [4] Notably, the 4-NMe(_2)-substituted ynone 1fBr failed to deliver the expected quinoline product, instead yielding the spirocyclic indoleninyl bromide 5b in 89% yield, providing mechanistic insight into the reaction pathway. [4]
The thiol-mediated cascade proceeds through three distinct yet interconnected steps, with the thiol reagent playing multiple roles throughout the transformation. [4] [5] The following diagram illustrates the detailed mechanistic pathway:
Step 1: Dearomatizing Spirocyclization - The reaction commences with thiol-promoted activation of the alkyne moiety, facilitating electrophilic cyclization onto the indole C2 position. [4] This dearomatizing spirocyclization proceeds through a classical Friedel-Crafts-type mechanism to generate spirocyclic indolenine intermediate B as an iminium-thiolate ion pair. [4] [5] The relatively acidic nature of thiol reagents (thiophenol pK(_a) ~ 6.5) is crucial for promoting this initial cyclization step under mild conditions.
Step 2: Nucleophilic Substitution - The intermediate spirocyclic indoleninyl halide undergoes regioselective nucleophilic attack by the thiolate anion at the C3 position of the indolenine framework. [4] This substitution step proceeds with concomitant displacement of the halide leaving group (Cl, Br, I) to generate substituted spirocycle 12. [4] [5] The intramolecular nature of this quench, facilitated by the initially formed ion pair, contributes to the efficiency of this transformation and minimizes competing side reactions.
Step 3: Ring Expansion - The final step involves acid-promoted rearrangement of the substituted spirocycle 12 through a one-atom ring expansion to yield the functionalized quinoline product 4. [4] This transformation likely proceeds via cleavage of the C2-C3 bond in the indolenine framework, followed by recombination to form the more aromatic-stabilized quinoline system. [4] [5] The thiol reagent indirectly promotes this step through in situ generation of Brønsted acid under the reaction conditions.
Quinoline 4d:
Thio-oxindole 9a:
The functionalized quinolines synthesized via this thiol-mediated cascade represent valuable intermediates for the development of therapeutic agents targeting multiple disease areas. Quinoline-based compounds have demonstrated significant antimalarial activity through mechanisms involving complexation with heme during hemoglobin digestion by Plasmodium parasites, inhibiting the crystallization process and leading to toxic heme accumulation. [1] Established antimalarial drugs including chloroquine, hydroxychloroquine, and quinacrine exemplify the therapeutic potential of this structural class, with the global hydroxychloroquine market projected to reach USD 2.86 billion by 2028. [1] [2]
In oncology, quinoline derivatives exert anticancer effects through diverse mechanisms including topoisomerase inhibition (camptothecin analogs), intercalation into DNA, disruption of kinase signaling pathways (PI3K/AKT, EGFR), and induction of apoptosis through mitochondrial dysfunction or reactive oxygen species (ROS) generation. [1] The camptothecin derivative irinotecan, used for colorectal, lung, and ovarian cancers, had a global market estimated at USD 1.1 billion in 2022, underscoring the clinical and commercial significance of quinoline-based therapeutics. [1] [2] The functionalization strategy enabled by this thiol-mediated cascade permits installation of diverse substituents that can enhance target selectivity, improve pharmacokinetic properties, and overcome drug resistance mechanisms.
Future applications of this methodology include the synthesis of targeted chemical libraries for structure-activity relationship studies, particularly exploring the impact of thioether substituents on biological activity and metabolic stability. [4] The operational simplicity and scalability of this cascade reaction (demonstrated on 1 mmol scale) [5] facilitate its implementation in medicinal chemistry campaigns aimed at optimizing lead compounds. Additionally, the unexpected discovery of the thio-oxindole side products highlights the potential for further reaction diversification and development of complementary synthetic methodologies for accessing related heterocyclic scaffolds with potential biological activity. [4]
The thiol-mediated cascade reaction represents an efficient, versatile, and operationally simple methodology for the synthesis of functionalized quinolines from readily available indole-tethered ynones. [4] [5] This transformation employs a single "multitasking" thiol reagent to promote a three-step sequence comprising dearomatizing spirocyclization, nucleophilic substitution, and ring expansion under remarkably mild conditions. [4] The broad substrate scope, excellent functional group tolerance, and high yields (typically >90%) render this methodology particularly valuable for pharmaceutical research requiring rapid access to diverse quinoline derivatives for biological evaluation. [4] [5]
The application of this cascade reaction in drug discovery programs facilitates the exploration of structure-activity relationships around the quinoline pharmacophore, which continues to demonstrate significant therapeutic potential across multiple disease areas, including malaria, cancer, and autoimmune disorders. [1] [2] [3] The compatibility with diverse aromatic, aliphatic, and benzylic thiol reagents enables installation of varied substituents that can modulate physicochemical properties, target engagement, and metabolic stability of resulting drug candidates. Furthermore, the serendipitous discovery of thio-oxindole formation under modified conditions underscores the potential for methodological expansion and development of complementary synthetic routes to related heterocyclic scaffolds. [4]
This protocol outlines the synthesis of spiroquinazolinones via a catalyst-mediated condensation reaction, adapted from a study that developed novel spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione derivatives [1].
Experimental Workflow: Condensation Reaction
The diagram below illustrates the experimental setup and process flow for the condensation reaction.
Detailed Methodology
Alternative Green Synthesis Methods
The study also highlights more sustainable synthesis techniques [1]:
This protocol describes the synthesis of a novel series of pyrano-quinoline spiro-like compounds, evaluated as multi-kinase inhibitors with potent antiproliferative activity [2].
Experimental Workflow: Pyranoquinoline Formation
The diagram below illustrates the synthesis pathway for pyrano[3,2-c]quinoline derivatives.
Detailed Methodology
The synthesized compounds from these protocols demonstrated significant biological activity. The table below summarizes the key data for the most active compounds from Protocol 2 [2].
| Compound | Antiproliferative Activity (GI₅₀) | EGFR Inhibition (IC₅₀) | HER-2 Inhibition (IC₅₀) | BRAF |
|---|---|---|---|---|
| 5e | 26 nM | 71 nM | 21 nM | 62 nM |
| 5h | 28 nM | 75 nM | 23 nM | 67 nM |
| Erlotinib (Reference) | 33 nM | 80 nM [2] | Not Applicable | 60 nM [2] |
Notes: GI₅₀ and IC₅₀ values represent the concentration required for 50% growth inhibition or enzyme inhibition, respectively. Lower values indicate higher potency [2].
The inability to find a specific protocol for "quinoline-6-thiol" highlights a strategic point in medicinal chemistry. Researchers often employ a scaffold-hopping approach, where a core structure (like quinoline) is modified to create diverse chemical libraries [2] [1] [3]. The protocols provided here are excellent examples, yielding compounds with:
While a direct protocol is unavailable, established quinoline chemistry suggests several viable routes. The table below summarizes potential methods starting from a quinoline core, which can be synthesized via classic reactions like the Skraup, Friedländer, or Conrad–Limpach syntheses [1] [2] [3].
| Proposed Method | Key Intermediate | Reagents & Conditions | Notes |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 6-Chloroquinoline | Thiol source: Thiourea, NaSH, or Na₂S. Conditions: Heating in a high-boiling solvent (e.g., DMF, ethanol). | Classic approach; requires access to the chloro derivative. Regioselectivity is key [4]. |
| Diazotization of 6-Aminoquinoline | 6-Aminoquinoline | 1. NaNO₂, strong acid (e.g., HCl), 0-5°C. 2. Thiol incorporation: Potassium ethyl xanthate, followed by hydrolysis. | Converts amino to thiol via a diazonium salt intermediate. Requires careful temperature control. | | Activation of Quinolin-6-ol | Quinolin-6-ol | 1. Activation: O-alkylation or O-arylsulfonylation. 2. Nucleophile: A thiolate anion (RS⁻). | An indirect method that may require multiple steps and protecting groups. | | Functional Group Interconversion | Quinoline-6-sulfonic acid or Quinoline N-oxide | Reduction: PCl₅, PCl₃, or other reducing agents. | Conversion of sulfonic acid group is less common. N-oxide can activate the 6-position for functionalization. |
Given the lack of a direct precedent, a practical research plan is recommended. The following workflow integrates the proposed strategies into a logical sequence for developing a reliable protocol.
While data on quinoline-6-thiol is limited, research on other quinoline compounds provides useful context:
Given the lack of a direct protocol, the following workflow can guide development of your own procedure. A key consideration is the dual role of this compound, which can act as a nucleophile (via the sulfur atom) or be modified by reacting at other sites on the ring.
The table below summarizes conditions from a closely related nucleophilic substitution on a chloroquinoline [2]. You can use this as a starting point and adapt it for this compound.
| Parameter | Example from 4-Chloroquinoline [2] | Considerations for this compound |
|---|---|---|
| Nucleophile | Thiourea, alkanethiols, thiophenol, hydrazine, sodium azide. | If using this compound as a nucleophile, it would fit here. |
| Electrophile | 4-Chloro-8-methylquinolin-2(1H)-one. | If modifying the ring of this compound, it must first be functionalized (e.g., with a good leaving group). |
| Solvent | Ethanol, DMF. | DMF is often preferred for higher temperatures and solubility. |
| Base | Sodium ethoxide. | Necessary to deprotonate the thiol if using it as a nucleophile. |
| Temperature | Reflux. | Varies with solvent and reactivity; often requires heating. |
| Reaction Time | 1 to 4 hours. | Must be monitored by TLC or LCMS. |
To obtain the specific protocol you need, I suggest you:
Quinoline is a privileged structure in fluorescent probe development due to its synthetic versatility and excellent photophysical properties, which enable the creation of sensitive and tunable sensors [1]. The scaffold allows for strategic modifications that directly influence key photophysical parameters.
Core Design Principles of Quinoline Probes: Modern quinoline-based probes are designed with modular domains, as exemplified by the DMAQ (dimethylamino quinoline) scaffold [1]. The table below outlines the function of each strategic domain.
| Strategic Domain | Position in Quinoline | Function & Purpose | Common Functional Groups / Moieties |
|---|---|---|---|
| Polarization Domain | 7-position | Introduces an electron-donating group to push electron density into the quinoline core, serving as the "Donor" in a push-pull system. | Dimethylamino group (-NMe₂) [1] |
| Tuning Domain 1 | 2-position | A tunable site for installing structurally diverse moieties to fine-tune photophysical properties and chemical functionality. | Aryl groups (via cross-coupling), electron-withdrawing/accepting groups [1] |
| Tuning Domain 2 | 4-position | A second tunable site, often used with electron-withdrawing groups to create a strong "Acceptor" for a robust push-pull system. | Chloro (-Cl), aryl groups, other electron-acceptors [1] |
The signaling mechanisms of quinoline-based probes are illustrated in the following workflow:
While a specific protocol for quinoline-6-thiol is not available, the following established synthesis for a poly-halogenated quinoline core provides a direct route for subsequent functionalization, including potential introduction of thiol groups.
Synthesis of 2,4-Dichloro-N,N-dimethylquinolin-7-amine (Core Precursor)
This optimized one-pot, two-step procedure yields a versatile precursor for further derivatization via cross-coupling reactions [1].
Post-Functionalization: Suzuki-Miyaura Cross-Coupling
The synthesized dichloroquinoline core 3 can be regioselectively functionalized at the 2- and 4-positions [1]. This is a key step where a thiol-containing boronic acid could theoretically be introduced to create a this compound probe.
2,4-Dichloro-N,N-dimethylquinolin-7-amine (3) + ArB(OH)₂ → 2-Aryl-4-chloro-N,N-dimethylquinolin-7-amineThiol-containing probes are powerful tools for detecting biological thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). While not based on this compound, the working mechanism of a reported thiol-based Schiff base sensor provides a excellent model for how a this compound probe could function [2].
Performance of a Model Thiol-Based Hg²⁺ Sensor (PMP)
The probe PMP, a simple thiol-based Schiff base, demonstrates the high sensitivity achievable with this functional group [2].
| Parameter | Value / Characterization |
|---|---|
| Probe Name | (E)-3-(((2-mercaptophenyl)imino)methyl)pyridin-2-ol (PMP) |
| Target Analyte | Hg²⁺ ions |
| Sensing Mechanism | "Turn-off" via Chelation-Enhanced Fluorescence Quenching (CHEQ) |
| Binding Stoichiometry | 1:1 (PMP : Hg²⁺), confirmed by Job's plot |
| Detection Limit (LOD) | 5.2 × 10⁻⁸ M |
| Linear Range | Not specified in available excerpt |
| Application in Cells | Effective imaging of Hg²⁺ in human HeLa cells |
| Real Sample Analysis | Detection of Hg²⁺ in borewell, canal, and dam water |
The general sensing mechanism for this class of thiol-reactive probes is summarized below:
The data confirms that the quinoline scaffold is a highly promising and tunable platform for fluorescent probe development [1]. The strategic design of a "push-pull" system within the molecule allows for precise control over its photophysical properties. Furthermore, the thiol functional group is a well-established and effective recognition unit for creating highly sensitive and selective sensors, particularly for heavy metal ions like Hg²⁺ [2].
Given this context, a This compound derivative represents a logical and promising fusion of these two concepts. You could hypothesize a probe where the quinoline core provides the fluorescence signal, and the thiol group at the 6-position acts as a specific binding site for a target analyte. The synthetic protocol for the DMAQ core [1] provides a excellent starting point, which would need to be adapted to introduce and protect the thiol group at the required position during synthesis.
Biological thiols (biothiols) such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) play crucial roles in maintaining cellular redox homeostasis, regulating enzyme activity, and reducing free radicals [1]. Abnormal levels of these molecules are associated with numerous diseases, including cardiovascular disorders, Alzheimer's disease, cancer, and liver damage [1] [2]. Accurate detection and imaging of biothiols are therefore essential for biomedical research and early diagnosis.
Quinoline and its derivatives have emerged as exceptional fluorophores for constructing fluorescent probes due to their flexible photophysical properties, good photostability, environmental sensitivity, and low cytotoxicity [3]. The quinoline moiety provides a versatile platform that can be easily modified, allows for emission tuning into the near-infrared (NIR) region, and offers sites for specific recognition reactions, making it an ideal choice for bioimaging applications [3].
The table below summarizes the characteristics of several reported quinoline-based fluorescent probes for biothiols.
| Probe Name | Core Structure | Reactive Site / Mechanism | Selectivity | Key Analytical Performance | Reference |
|---|---|---|---|---|---|
| BQA-1 & BQA-2 | Quinoline-benzo[d]oxazole | Acrylate ester / Conjugate addition-cyclization | Discriminates Cys from Hcy/GSH | BQA-1: Ratiometric, emission shift ~130 nm, LOD: 0.59 µM. BQA-2: Turn-on, LOD: 0.98 µM. | [4] |
| Q1-Q3 | 2(1H)-Quinolone | Malonate moiety / Nucleophilic substitution | General biothiol detection | Q3: Stable in aqueous buffer, emission shift, Stokes shift >100 nm. | [5] |
| Q4 | 2(1H)-Quinolone | Dicyanovinyl group / Nucleophilic addition | General biothiol & cyanide | Large bathochromic shift, higher quantum yield, but unstable in water. | [5] |
| Chromenoquinoline-based probes | Chromenoquinoline | Not specified / Quencher positioning | General biothiol detection | "Off-On" fluorescence response, high sensitivity and selectivity. | [6] |
The following protocol is adapted from the work on BQA-1 and BQA-2 probes [4], which utilize a conjugate addition-cyclization reaction mechanism for selective cysteine detection.
The probe's acrylate ester group acts as both a fluorescence quencher and a recognition site. Upon reaction with Cys, a conjugate addition occurs, followed by an intramolecular cyclization that cleaves the acrylate moiety. This restoration of the electron-donating group leads to a strong ratiometric or turn-on fluorescence signal.
Cell Culture and Seeding
Probe Incubation
Control Experiments
Fluorescence Imaging
When selecting a quinoline-based probe for your experiment, consider the following performance aspects, which are derived from the broader literature on thiol probes [7] [8].
| Feature | Ideal Characteristic | Application Implication |
|---|---|---|
| Selectivity | Ability to discriminate Cys, Hcy, and GSH. | Enables precise study of individual thiols in complex pathways. |
| Sensitivity (LOD) | Low nanomolar (nM) to high picomolar (pM) range. | Detects subtle, physiologically relevant changes in concentration. |
| Emission Window | Near-Infrared (NIR, 650-900 nm) | Deeper tissue penetration, reduced background autofluorescence, less photodamage. |
| Response Type | Ratiometric measurement. | Provides built-in calibration, improving quantification accuracy. |
| Response Time | Fast (within minutes). | Suitable for monitoring dynamic, real-time processes. |
| Aqueous Stability | High stability in aqueous buffers at physiological pH. | Ensures reliable performance in biological systems. |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak or No Fluorescence Signal | Low cellular uptake; Probe precipitation; Incorrect filter sets. | Verify probe solubility; optimize loading concentration/time; confirm microscope settings with a known fluorescent dye. |
| High Background Signal | Incomplete washing; Non-specific binding; Probe hydrolysis. | Increase number/frequency of washes after incubation; include a serum-free pre-incubation; use fresher probe stock. |
| No Signal in Control Cells | Probe is inactive; Cells have low thiol levels. | Test probe performance in a cuvette-based assay with known thiols; check cell health and viability. |
| Unexpected Cytotoxicity | High probe concentration; DMSO toxicity. | Titrate probe to find the lowest effective concentration; ensure final DMSO ≤0.1%. |
Quinoline-based fluorescent probes offer a powerful toolset for the selective and sensitive detection of biothiols in living cells. The BQA series exemplifies a sophisticated design for discriminating Cys from Hcy/GSH, while probes based on the 2(1H)-quinolone scaffold with malonate groups offer an alternative with good aqueous stability [4] [5].
Future development in this field is likely to focus on creating more probes with NIR-II emission (900-1700 nm) for even better in vivo imaging depth and resolution [8]. Furthermore, combining multiple sensing mechanisms to create probes that can simultaneously monitor two or more biothiols in different emission channels remains a key goal for understanding their interconnected roles in health and disease [2] [7].
The following workflow outlines a standard experimental procedure for evaluating a quinoline-based corrosion inhibitor, synthesized from established methods for related compounds [1] [2].
1. Inhibitor Synthesis
2. Working Electrode Preparation
3. Test Solution and Electrochemical Measurements
4. Surface Analysis
5. Computational Studies
The table below summarizes experimental data for structurally related quinoline derivatives, providing a benchmark for expected performance.
Table 1: Experimental Performance of Selected Quinoline-Based Corrosion Inhibitors
| Inhibitor Code / Name | Chemical Description | Metal / Acid System | Optimal Concentration | Max. Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm |
|---|---|---|---|---|---|---|
| KB2 [1] | Triazole-based quinoline derivative | Carbon Steel / 0.5 M H₂SO₄ | 9 × 10⁻⁵ M | 92.4% (at 298 K) | Mixed-type | Langmuir |
| CMN & CMP [2] | Quinoline Schiff base derivatives | Mild Steel / 1 M HCl | 10⁻³ M | ~90% (gravimetric) | Mixed-type | Information Not Specified |
| Q & QN [4] | Quinoline-8-ol derivatives | Mild Steel / 1 M HCl | 10⁻³ M | >90% (EIS) | Mixed-type | Langmuir |
Table 2: Key Quantum Chemical Parameters from DFT Calculations for Related Inhibitors
| Parameter | Significance for Corrosion Inhibition | Reported Trends for Effective Quinoline Inhibitors |
|---|---|---|
| EHOMO | High value indicates strong electron-donating ability to metal surface | Higher (less negative) values correlate with better inhibition [5] |
| ELUMO | Low value indicates ability to accept electrons from metal | Lower (more negative) values correlate with better inhibition [5] |
| ΔE (ELUMO - EHOMO) | Small band gap facilitates adsorption | Smaller values associated with higher inhibition efficiency [5] |
| Dipole Moment (μ) | High value may improve adsorption via electrostatic interaction | Correlation with efficiency can be system-dependent [5] |
The corrosion inhibition mechanism of quinoline derivatives involves multiple aspects:
Adsorption and Protective Layer: Quinoline derivatives typically function as mixed-type inhibitors, reducing both anodic metal dissolution and cathodic hydrogen evolution reactions [1] [2] [4]. They adsorb onto the steel surface, forming a protective layer that blocks active sites and impedes corrosive agents [1]. Adsorption most commonly follows the Langmuir isotherm, suggesting monolayer coverage [1] [4].
Molecular Interactions: Inhibition effectiveness is enhanced by molecular structure. Heteroatoms (N, O, S) provide active centers for adsorption on the metal surface via their lone pair of electrons [1] [6]. Aromatic rings and π-systems facilitate flat adsorption orientation through interaction with the metal surface [1] [7].
Advanced Modeling Considerations: A complete molecular modeling approach should consider not just the inhibitor's electronic properties and surface interaction, but also the effects of the solvent, electrode potential, and anodic/cathodic surface zones for a realistic simulation [7].
Quinoline is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are significant due to their wide distribution in nature and broad spectrum of biological activities [1].
Table 1: Selected Biological Activities of Quinoline Derivatives
| Biological Activity | Example Drugs | Clinical Use |
|---|---|---|
| Antimalarial [1] | Quinine, Chloroquine, Mefloquine | Treatment and prevention of malaria |
| Antimicrobial [1] [2] | Ciprofloxacin, Sparfloxacin | Treatment of bacterial infections |
| Anticancer [1] | Irinotecan, Camptothecin | Treatment of various cancers |
| Antimycobacterial [1] | Bedaquiline | Treatment of tuberculosis |
| Anti-inflammatory & Analgesic [1] | - | Management of inflammation and pain |
| Antiviral [1] [2] | Saquinavir | HIV-1 protease inhibitor |
The Friedlander synthesis is a classic and versatile method for constructing the quinoline ring system [1]. The following protocol, while not specific to quinoline-6-thiol, illustrates a modern, nanocatalyzed approach to this reaction.
Objective: To synthesize substituted quinoline derivatives from 2-aminoaryl ketones and α-methylene ketones using a magnetic nanocatalyst.
Materials:
Procedure:
Expected Outcomes: This method typically yields quinoline derivatives in good to excellent yields (68–96%). The catalyst can be recovered and reused for up to four cycles with a minor reduction in activity [1].
The following diagram outlines a generalized workflow for the synthesis and development of a quinoline-based pharmaceutical intermediate, which can be adapted for specific compounds like this compound.
Since direct information was not available in the search, you can use the following strategies to find the required details:
| Problem Area | Possible Cause | Solution & Recommended Approach | Key Experimental Parameters |
|---|
| Thiol Group Reactivity | Oxidation to disulfides; undesirable side reactions [1]. | Use protective groups (e.g., trityl). Introduce thiol late in synthesis [1]. | Protection: React with S-trityl protected thioacetic acid using DCC or EDCI in DCM [1]. Deprotection: Use TFA/Triethylsilane system at 0°C under inert atmosphere [1]. | | Reaction Efficiency | Low conversion; long reaction times; harsh conditions. | Employ green catalysts (e.g., p-TSA, K2CO3) [2] or metal oxide nanoparticles [3]. | Catalyst Use: p-Toluenesulfonic acid (p-TSA), catalyst-free conditions in ethanol or water [2]. Solvent: Greener solvents like ethanol or water [2]. | | Synthetic Pathway | Inefficient multi-step route for complex quinoline cores. | Utilize one-pot, multicomponent (MCR) [3], or solvent-free techniques [3] [4]. | Microwave Irradiation: p-TSA catalysis, solvent-free, 5 min reaction time [3]. Ultrasound Irradiation: Ionic liquid catalyst, room temperature, 10 min [5]. |
Q1: What is the most critical factor to consider when working with thiol-containing quinolines? The high reactivity of the thiol (-SH) group is the primary concern. It is prone to oxidation, forming disulfide bridges, and can participate in unwanted side reactions [1]. A protection/deprotection strategy is highly recommended. The S-trityl group is an effective protector; it is stable during reactions and can be cleanly removed under mild acidic conditions [1].
Q2: My starting material is expensive. How can I maximize the yield of my quinoline core synthesis? To improve atom economy and efficiency, adopt modern one-pot strategies. Multicomponent reactions (MCRs) and solvent-free conditions are excellent choices [3] [4]. These methods reduce purification steps, minimize waste, and often lead to higher overall yields. Energy-efficient methods like microwave irradiation can also dramatically improve yields and reduce reaction times from hours to minutes [3].
Q3: Are there greener catalysts I can use to make my synthetic process more sustainable? Yes, several green catalysts are highly effective for quinoline synthesis. These include:
The following diagram maps the logical decision process for planning a high-yield synthesis, integrating the strategies discussed above.
I hope this technical support guide provides a solid foundation for optimizing your experiments.
Q1: What is the most critical factor to consider when handling quinoline-6-thiol?
Q2: My quinoline-thiol derivative is unstable in the reaction medium. What are potential reasons?
Q3: Why is my desired nucleophilic substitution not proceeding efficiently?
Here are detailed protocols for two key reactions involving the quinoline-thiol scaffold, synthesized from the available literature.
This protocol outlines the synthesis of a quinoline-chlorobenzothioate, a derivative with demonstrated proteasome inhibitory activity [4].
This is a generalized method for creating sulfide bonds, analogous to the Williamson ether synthesis but with sulfur [1] [3].
The table below summarizes key solvents and their suitability based on the intended reaction.
| Solvent | Recommended For | Key Considerations & Rationale |
|---|---|---|
| Dimethylformamide (DMF) | Synthesis of thioesters & nucleophilic substitutions [4] | Polar aprotic; good for SN2 reactions & dissolving intermediates. Ensure it is anhydrous. |
| Dichloromethane (DCM) | Acid chloride formation & some coupling reactions [5] | Useful for reactions involving acid chlorides (e.g., forming amides from carboxylic acid precursor). |
| Ethanol | Certain nucleophilic substitutions (e.g., with thiourea) [6] | Use with caution. Protic nature may slow SN2 rates; ensure it is absolute (water-free). |
| Solvent-Free | Alternative green chemistry approach [7] | Microwave irradiation can be used; avoids solvent compatibility issues entirely. |
Here are answers to common questions and solutions for problems you may encounter when working with quinoline-6-thiol.
Q1: Why is this compound considered air-sensitive?
The primary reason is the thiol (-SH) group on the quinoline ring. Thiols are susceptible to oxidation by atmospheric oxygen, leading to the formation of disulfide bonds. This process can compromise the compound's purity, reactivity, and biological activity, which is critical for accurate experimental results in drug development [1] [2].
Q2: How can I confirm my this compound has oxidized?
You can use the following analytical techniques to monitor its stability. The expected changes are summarized in the table below.
| Analytical Method | Observation for Pure this compound | Observation upon Oxidation (Disulfide Formation) |
|---|---|---|
| Thin-Layer Chromatography (TLC) | A single, major spot. | Additional spots with higher or lower Rf values. |
| Nuclear Magnetic Resonance (NMR) (¹H) | A specific peak for the -SH proton (typically 1.5-4.0 ppm, broad). | Disappearance or diminishment of the -SH proton peak. |
| Mass Spectrometry (MS) | A mass peak corresponding to the molecular ion [M+H]+. | A peak corresponding to [2M+H]+ (dimeric form). |
Q3: What are the best practices for storing this compound?
For long-term stability, follow these storage protocols:
Protocol 1: Handling for Standard Experiments in Solution
This workflow is suitable for most biological or chemical reactions where the compound is used in solution.
Protocol 2: Solid-State Handling for Synthesis & Purification
This protocol is essential for handling the pure, isolated solid, which is most vulnerable to oxidation.
The following diagram illustrates the core chemical reaction you must prevent: the oxidation of the thiol group to form a disulfide-linked dimer.
I hope this technical guide provides a robust foundation for your work with this sensitive compound. Given the critical nature of compound integrity in drug development, validating these general practices with your specific batch of this compound using TLC or NMR is highly recommended.
Here are the common purification methods, key considerations, and troubleshooting guides for working with quinoline-thiol derivatives:
| Method | Key Principle | Application in Quinoline-Thiol Purification | Advantages & Disadvantages |
|---|
| Column Chromatography [1] | Separates compounds based on polarity using a stationary phase and mobile solvent. | Standard method for final purification; separates thiol derivative from reactants/byproducts [1]. | Advantages: High purity, scalable. Disadvantages: Time-consuming, requires optimization of solvent system. | | Recrystallization | Purifies solids based on differential solubility in a solvent at different temperatures. | Obtains high-purity crystalline final products [2]. | Advantages: Can yield high-purity product. Disadvantages: Requires a suitable solvent, product may not crystallize easily. | | Precipitation | Alters solution conditions to reduce compound solubility, forcing it out of solution. | Can be used for initial crude purification or concentration [3] [4]. | Advantages: Fast, scalable, good for initial crude purification. Disadvantages: May not achieve high purity, may co-precipitate impurities. |
The thiol (-SH) group is highly prone to oxidation, forming disulfide bonds [1]. This is the primary challenge in purifying quinoline-6-thiol derivatives.
Here are answers to specific questions you might encounter during purification:
Q1: My product yield is low after column chromatography. What could be happening?
Q2: I have confirmed my product's structure by NMR, but the antioxidant activity in assays is lower than expected. Why?
Q3: The final deprotection step for my thiol derivative is not working. What should I check?
Below is a generalized workflow for the critical deprotection and purification steps, adapted from a published synthesis of thiol derivatives [1].
Procedure:
The table below summarizes common issues, their potential causes, and recommended corrective actions to improve conversion yields.
| Problem Area | Potential Cause | Corrective Action / Solution |
|---|---|---|
| Leaving Group | Poor inherent leaving group ability of -SH/-S- [ [1] [2]] | Activate thiol as a better leaving group (e.g., convert to sulfonate ester -OTs, -OMs) [ [2]] or use alkylthioquinolinium salt (e.g., S-alkylation) [ [3]]. |
| Nucleophile | Nucleophile is too weak or sterically hindered [ [1]] | Use a stronger, less sterically hindered nucleophile. Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity [ [1]]. |
| Reaction Pathway | Unfavorable SN2 pathway at a sterically hindered position [ [1]] | If the quinoline carbon is secondary or tertiary, the reaction may be slow. Consider switching to a substrate optimized for SN1 (e.g., with a carbocation-stabilizing group) [ [1]]. |
| Solvent & Conditions | Using a polar protic solvent (e.g., alcohols), which deactivates the nucleophile [ [1]] | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to significantly increase reaction rate [ [1]]. |
| Experimental Protocol | Inadequate temperature, time, or reagent concentration | Ensure reaction is heated sufficiently and given enough time. Use a molar excess of the nucleophile to drive the reaction to completion. |
Q1: The thiol group on my quinoline is a poor leaving group. How can I make it better? The thiol (or thiolate) group itself is not a good leaving group [ [1] [2]]. To overcome this, you can chemically modify it:
Q2: What are the best solvents to use for this type of reaction? For nucleophilic substitution reactions, particularly SN2-type mechanisms, polar aprotic solvents are strongly recommended [ [1]].
Q3: My nucleophile is strong, but the reaction is still slow. What could be wrong? Even with a good nucleophile, the reaction can be hindered by the steric environment around the carbon you are attacking. If it is a secondary or tertiary carbon, the SN2 pathway will be very slow [ [1]]. Re-evaluate your substrate; you may need to use a different quinoline derivative where the target carbon is primary (less substituted) to achieve a satisfactory conversion rate.
The following diagram outlines a logical, step-by-step workflow to diagnose and resolve low conversion issues in your experiments.
This is a generalized protocol based on established methods for creating sulfonate leaving groups from alcohols, which can be adapted for quinoline-6-thiols [ [2]].
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield of Desired Product | Competing side reactions (e.g., debenzylation, oxidation) [1] | Optimize reaction temperature; test sterically hindered or silylated thiols (e.g., Ph3SiSH) to block unwanted pathways [1]. |
| Poor Reaction Conversion | Insufficient nucleophilicity of thiol or low electrophilicity of quinoline precursor [1] | For aromatic thiols, use electron-donating groups to enhance nucleophilicity; for aliphatic thiols, heating (e.g., 60°C) may be necessary [1]. |
| Formation of Thio-oxindole Byproduct | Debenzylation of intermediate after nucleophilic substitution [1] | Replace benzyl-protected thiols with alternatives like triphenylsilanethiol (Ph3SiSH) to redirect reaction toward desired quinoline [1]. |
| Unstable Reaction Intermediate | Hydrolysis of spirocyclic indolenine intermediate [1] | Ensure anhydrous conditions; use degassed solvents (e.g., DCE) to prevent oxidation and hydrolysis [1]. |
This protocol is adapted from a published cascade reaction to form functionalized quinolines from indole-tethered ynones [1].
| Analytic Method | Application | Key Parameters / Observations |
|---|---|---|
| TLC / LCMS | Reaction monitoring | Track consumption of starting material (ynone) and formation of product. |
| Flash Chromatography | Product purification | Standard silica gel column; use hexane/ethyl acetate or DCM/methanol gradients. |
| NMR Spectroscopy | Structure confirmation | Confirm identity and check for impurities (e.g., thio-oxindole byproduct at ~9a) [1]. |
| HPLC / UPLC | Final purity assessment | Use C18 column with acetonitrile/water mobile phase to determine final purity. |
The search results lack explicit data on scaling up quinoline-6-thiol processes. Key areas requiring investigation during process development include:
The following diagram outlines a systematic workflow for developing and scaling a quinoline-thiol process, from initial screening to final isolation.
The sulfur atom in a thiol group is highly susceptible to oxidation. At physiological pH, a subset of thiols can exist as thiolate anions (cysteine-S⁻), which are even more reactive and prone to oxidation by air or dissolved oxidizing agents [1].
This oxidation can lead to the formation of several products, with the most common pathway resulting in a disulfide bond [2] [1]. The diagram below illustrates this primary pathway and other potential oxidation products.
Based on the chemistry of thiols, here are key methodologies to protect this compound during reactions.
| Strategy | Methodology | Rationale & Key Details |
|---|---|---|
| Inert Atmosphere | Use anhydrous, oxygen-free solvents under an inert gas (N₂, Ar) [1]. | Prevents oxidation by molecular oxygen (O₂) in the air. Schlenk lines and gloveboxes are standard for this. |
| Use of Reducing Agents | Add reducing agents to the reaction mixture. | Zinc/HCl can reduce formed disulfides back to thiols [2]. Biological systems use NADH/NAD and enzymes like glutaredoxin [2] [1]. |
| Chemical Derivatization (Protecting Groups) | Convert the -SH to a less reactive, protected form before harsh reactions, then deprotect later. | Reagents like iodoacetamide selectively label and protect reactive thiols [1]. This is a common preemptive strategy. |
| pH Control | Conduct reactions at a lower, carefully controlled pH. | Lowering the pH minimizes the formation of the highly reactive thiolate anion (R-S⁻), thus slowing the oxidation rate [1]. |
| Low-Temperature Reaction | Perform reactions at reduced temperatures (e.g., 0°C). | Slows down the kinetics of all chemical reactions, including unwanted oxidation by dissolved oxygen. |
Here is a sample standard operating procedure (SOP) that can be adapted for your specific synthesis.
SOP: Handling of this compound in Synthesis
Objective: To outline the procedure for handling this compound to minimize oxidation during a generic reaction.
Materials:
Procedure:
Q1: What are the visual signs that my this compound has oxidized? While definitive analysis requires techniques like NMR or mass spectrometry, a color change from colorless/white to yellow or brown can be a preliminary indicator of oxidation, as aged thiols and disulfides often develop color [3].
Q2: Can I reverse the oxidation if my compound has already formed a disulfide? Yes, disulfide bonds are reversible. You can use reducing agents like Zinc in hydrochloric acid (Zn/HCl) to convert the disulfide back to the parent thiol [2]. In biochemical contexts, this is achieved enzymatically.
Q3: Are there any analytical techniques to confirm thiol oxidation? Absolutely. Mass spectrometry is a powerful tool for precisely identifying thiol modifications, including disulfide formation [1]. The failure of the thiol to label with specific reagents like iodoacetamide can also be used to detect that the thiol group is already occupied/oxidized [1].
| Functional Group | Reaction Mechanism | Key Characteristics & Stability | Common Applications |
|---|---|---|---|
| Maleimide | Michael addition to form thioether bond. | Reacts selectively with thiols at pH 6.5-7.5; can undergo hydrolysis (to unreactive maleamic acid) and retro-reactions. | Site-specific labeling of cysteine residues in proteins and peptides [1]. |
| Iodoacetamide (Haloacetyl) | SN2 alkylation to form stable thioether bond. | Highly specific for thiols; more stable bond than maleimide; light-sensitive; can be more cytotoxic [1]. | Irreversible modification of cysteines; standard for proteomics and peptide synthesis [1]. |
| Thiosulfate (e.g., TS-Link) | Forms a disulfide bond with thiols. | Reaction is reversible (reduction-cleavable); water-soluble [1]. | Reversible labeling; creating cleavable linkages for study [1]. |
While not specific to quinoline-6-thiol, the general workflow for evaluating a thiol-reactive compound involves the following steps, which are applicable to the functional groups listed above [1].
The following table outlines the general properties and reactivities of quinoline-based thiols and aliphatic thiols based on recent scientific findings.
| Property | Quinoline-Based Thiols / Derivatives | Aliphatic Thiols |
|---|---|---|
| Structural Motif | Often part of an electron-withdrawing heterocyclic system (e.g., as in 2(1H)-Quinolone probes) [1] | Linear or branched alkyl chain with a terminal -SH group [2] |
| Reactivity with Electrophiles | Serves as a precursor for malonate or dicyanovinyl groups that are reactive sites for biothiols (e.g., in fluorescent probes) [1] | Nucleophile; reacts with electrophiles like epoxides, β-lactones, and ynones [3] [4] |
| Role in Detection/Probes | The quinoline core is the fluorophore; its derivatives are used to detect biothiols like glutathione (GSH) [1] | The thiol group is the target analyte; its reaction with probes causes a detectable signal (e.g., fluorescence turn-on) [1] |
| Application in Synthesis | Used to create complex molecular architectures (e.g., via thiol-mediated ring expansion) [4] | Used in sulfa-Michael additions to strained alkenes (e.g., cyclobutenes) to form thioethers with high diastereoselectivity [5] |
| Role in Metal Coordination | Can act as a hemilabile ancillary ligand on Zinc(II) centers, influencing nitrite-to-NO conversion [2] | Acts as a reactant (e.g., 4-tert-butylbenzylthiol) in metal-mediated reactions to generate S-nitrosothiols (RSNO) and NO [2] |
Here are specific experimental contexts that highlight the different roles of these thiol classes.
A 2023 study designed fluorescent probes based on a 2(1H)-quinolone skeleton with malonate or dicyanovinyl groups as the reactive site for biothiols [1].
The diagram below illustrates the general pathway for how both quinoline-based ligands and aliphatic thiols can interact at a metal center to facilitate a reaction, based on the nitrite reduction study [2].
The table below summarizes the key reactivity properties of thiophenol and, where information is available, related quinoline compounds.
| Property | Thiophenol (C₆H₅SH) | Quinoline-6-thiol (Theoretical/Inferred) | Quinoline-based Probes (Experimental Data) |
|---|---|---|---|
| Nucleophilic Strength | Highly nucleophilic thiolate (PhS⁻) [1] [2] | Expected to be similar, but modulated by heterocycle | N/A |
| pKₐ (Acidity) | 6.62 (in H₂O) [1] | Information not found | N/A |
| Key Reaction: Michael Addition | Yes; adds to α,β-unsaturated carbonyls [1] | Information not found | Used as a Michael acceptor in probes (e.g., dicyanovinyl group) [3] |
| Key Reaction: Nucleophilic Aromatic Substitution (SₙAr) | Yes; reacts with electron-poor aryl halides (e.g., 2,4-dinitrobenzene sulfonate) [4] [5] | Information not found | N/A |
| Key Reaction: With Epoxides | Highly reactive; used to tag epoxide-based natural products [2] | Information not found | N/A |
| Key Reaction: Metal-Catalyzed C-S Coupling | Yes; couples with aryl/heteroaryl halides (e.g., chloro-quinolines) [6] | Information not found | N/A |
| Oxidation | Easily oxidizes to diphenyl disulfide (C₆H₅S-SC₆H₅) [1] | Information not found | N/A |
The following are established experimental methods that highlight thiophenol's reactivity, which are relevant for understanding its potential comparison with this compound.
Nucleophilic Aromatic Substitution (SₙAr) for Detection
Palladium-Catalyzed C-S Cross-Coupling
The search results describe how thiol-based probes react with different electrophilic functional groups on natural products. The diagram below illustrates this reactivity workflow, which hinges on the high nucleophilicity of thiols.
The conceptual workflow for using thiol probes to tag electrophilic natural products, based on their specific reactivity [2].
The lack of direct data on this compound indicates a potential gap in the literature. To conduct a thorough comparison, you may need to generate experimental data. Here is a suggested approach:
Thiols (R-SH) are generally recognized as excellent nucleophiles in organic synthesis. The table below summarizes key properties that influence their reactivity compared to other common nucleophiles like alcohols [1].
| Feature | Description & Implication for Nucleophilicity |
|---|---|
| Nucleophilic Strength | Thiols/thiolates are stronger nucleophiles than their oxygen counterparts (alcohols/alkoxides). This is due to sulfur's lower electronegativity, which holds its electrons less tightly, making them more available for donation [1]. |
| Acidity | Thiols (pKa ~11) are more acidic than alcohols (pKa ~16). This means they are more readily deprotonated to form thiolate ions (RS⁻), which are even more powerful nucleophiles [1]. |
| Basicity | Thiolates are weaker bases than alkoxides. This is a key advantage as it minimizes competing side reactions like E2 elimination, making their reaction with alkyl halides highly selective for SN2 substitution [1]. |
While data on the specific 6-thiol isomer is limited, research on other quinolinethiols provides useful insights:
To create the guide you need, you could design experiments to directly compare this compound with other nucleophiles. Here is a potential methodological framework.
You could quantify the results in a table like the one below.
| Nucleophile | Conversion Yield (%) | Reaction Rate Constant (k) | Observed By-products |
|---|---|---|---|
| This compound | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Aliphatic Thiol (e.g., propanethiol) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Aromatic Thiol (e.g., thiophenol) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Alkoxide (e.g., sodium ethoxide) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Given the lack of direct comparative data, I suggest the following path forward:
The following table summarizes experimental data for 2(1H)-quinolone-based fluorescent probes, which utilize different electron-withdrawing groups to react with biothiols. The data illustrates how structural changes impact photophysical properties and reactivity [1] [2].
| Compound | Reactive Site | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φem, %) | Observed Response to Biothiols |
|---|---|---|---|---|---|
| Q1 | Malonate | 372 | 462 | 0.20 | Fluorescence increase ("Turn-On") and hypsochromic (blue) shift |
| Q2 | Malonate | 378 | 460 | 0.19 | Fluorescence increase ("Turn-On") and hypsochromic (blue) shift |
| Q3 | Malonate | 402 | 548 | 2.42 | Fluorescence increase ("Turn-On") and hypsochromic (blue) shift |
| Q4 | Dicyanovinyl | 456 | 625 | 9.30 | Fluorescence quenching ("Turn-Off") with biothiols and cyanide; "Turn-On" with RSS |
Key Observations from the Data:
The methodologies below are adapted from the research on 2(1H)-quinolone probes and quinolinequinones to provide a framework for evaluating reactivity.
1. Fluorescence Response Assay for Biothiol Detection [1] This protocol is used to characterize the interaction between the quinoline derivative and biothiols like L-cysteine (L-Cys) or glutathione (L-GSH).
2. Glutathione (GSH) Reactivity Assay [3] This method quantitatively measures a compound's reactivity with the thiol group of glutathione, a key biological thiol.
The diagram below illustrates a sophisticated thiol-mediated cascade reaction that converts indole-tethered ynones into functionalized quinolines, demonstrating the versatile role of thiols in complex quinoline synthesis [4].
While specific data on quinoline-6-thiol is scarce, the available studies on related compounds provide a strong foundation for your research.
Since a direct method is not available, you can develop your own by adapting strategies used for similar compounds. The process typically involves the steps below, with the core validation parameters summarized in the table.
The following table summarizes the key parameters you must test to ensure your method is reliable, along with common experimental approaches for each [1].
| Validation Parameter | Experimental Protocol & Measurement |
|---|---|
| Specificity/Selectivity | Test interference from impurities/matrix; analyze blank sample and sample with analyte; confirm signal is solely from this compound. |
| Linearity & Range | Prepare ≥5 analyte concentrations across expected range; analyze in triplicate; plot signal vs. concentration; calculate correlation coefficient (R²). |
| Accuracy | Spike known analyte amounts into sample matrix (e.g., plasma); measure recovery (%) of added analyte; compare measured vs. true value. |
| Precision | Run multiple analyses (n≥6) of homogeneous sample at different concentrations; calculate Relative Standard Deviation (RSD%) for repeatability (intra-day) and intermediate precision (inter-day, different analysts). |
| LOD & LOQ | Based on signal-to-noise: LOD ≈ 3.3σ/S, LOQ ≈ 10σ/S (σ=standard deviation of blank, S=slope of calibration curve). |
| Robustness | Deliberately vary method parameters (pH, temperature, mobile phase composition); evaluate impact on analytical results. |
To build your method, you can draw inspiration from established techniques for detecting similar molecules:
Given the lack of a direct method, here is a practical path forward: